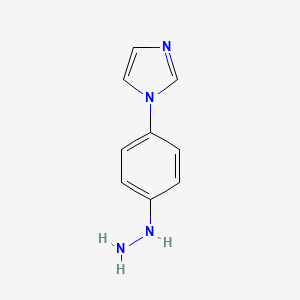
4-(Imidazol-1-yl)phenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE is an organic compound that features both a hydrazinyl group and an imidazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both hydrazinyl and imidazole functionalities allows it to participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE typically involves the reaction of 4-hydrazinylbenzaldehyde with imidazole under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo compounds.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Azo derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted hydrazinylphenyl imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Wirkmechanismus
The mechanism of action of 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: The compound can interfere with cellular redox processes, leading to oxidative stress and cell death in certain types of cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The combination of the hydrazinyl group and the imidazole ring in 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE provides a unique reactivity profile, allowing it to participate in a broader range of chemical reactions compared to its analogs.
- Its potential applications in both medicinal chemistry and material science make it a versatile and valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C9H10N4 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
(4-imidazol-1-ylphenyl)hydrazine |
InChI |
InChI=1S/C9H10N4/c10-12-8-1-3-9(4-2-8)13-6-5-11-7-13/h1-7,12H,10H2 |
InChI-Schlüssel |
PXRDZRWNKJLXCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NN)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


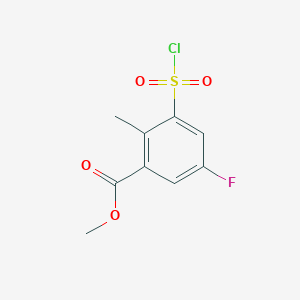
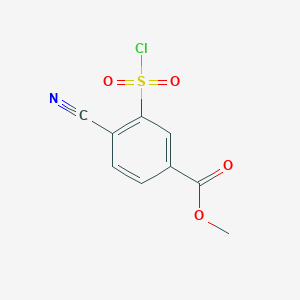
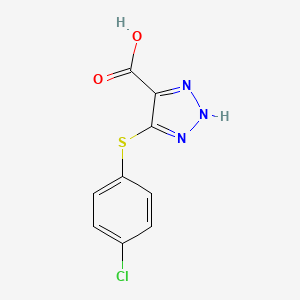
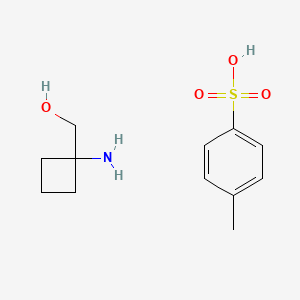
![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)
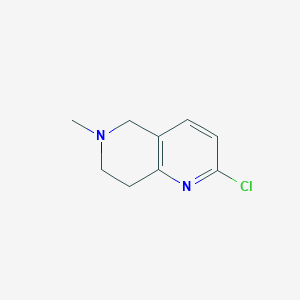
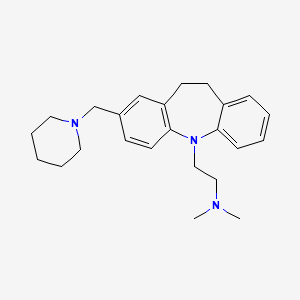
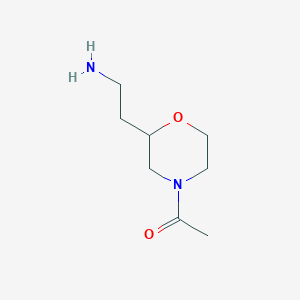
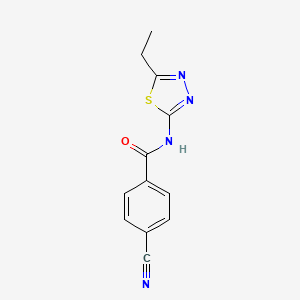
![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)
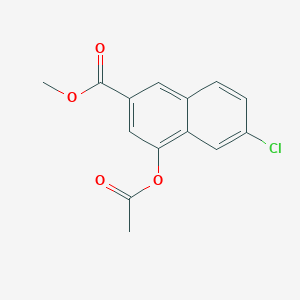
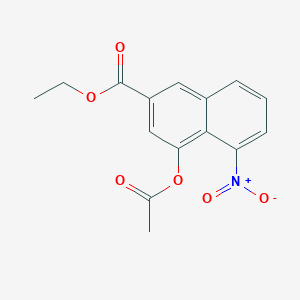
![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)
![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)
